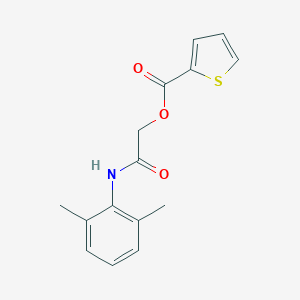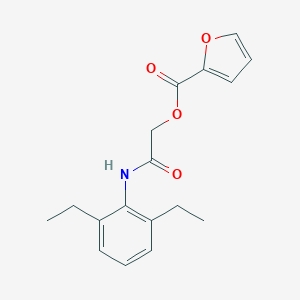![molecular formula C25H27NO4 B270984 N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as Compound X, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide X is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and tumor growth. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. Additionally, this compound X has been shown to inhibit the activity of several signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound X has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that this compound X reduces tumor growth and inflammation in animal models. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide X is its potential as a therapeutic agent for the treatment of various diseases. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one limitation of this compound X is its complex synthesis method, which may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide X. One area of interest is the development of new drugs based on the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound X and its potential therapeutic applications. Other future directions include the investigation of the compound's potential as a diagnostic tool for cancer and the exploration of its potential in combination with other drugs for the treatment of various diseases.
Conclusion
This compound X is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound X and its potential therapeutic applications.
Synthesemethoden
N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide X is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including potassium carbonate, acetic anhydride, and 5-methyl-2-(propan-2-yl)phenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide X has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Eigenschaften
Molekularformel |
C25H27NO4 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
N-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C25H27NO4/c1-13(2)18-9-4-14(3)10-20(18)29-17-7-5-16(6-8-17)26-24(27)22-15-11-19-21(12-15)30-25(28)23(19)22/h4-10,13,15,19,21-23H,11-12H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
DHMDNSWXOBKFEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)
